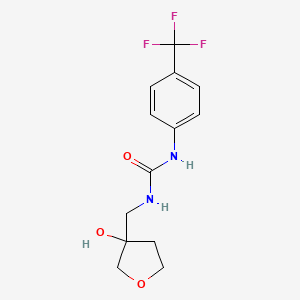
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a derivative of diaryl ureas, which are significant in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and biological evaluation of related diaryl urea derivatives, which are designed as potential anticancer agents. These compounds, including the ones mentioned in the papers, are evaluated for their antiproliferative activity against various cancer cell lines, indicating the importance of the urea moiety and the aryl groups in their biological activity .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl amine with an isocyanate to form the urea linkage. In the context of the provided papers, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design, which suggests a methodical approach to optimize the interactions with biological targets . Similarly, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating a different approach to introducing the urea functionality . These methods could potentially be adapted for the synthesis of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea.
Molecular Structure Analysis
The molecular structure of diaryl ureas plays a crucial role in their biological activity. The presence of different substituents on the aryl rings, such as the trifluoromethyl group, can significantly influence the binding affinity and selectivity towards biological targets. The papers suggest that the introduction of specific groups like pyridin-2-ylmethoxy and chloroethyl enhances the antiproliferative effects of these compounds . The molecular structure of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea would likely exhibit similar considerations in its biological activity.
Chemical Reactions Analysis
The chemical reactivity of diaryl ureas is influenced by the substituents attached to the urea moiety and the aryl rings. The papers do not provide detailed chemical reaction mechanisms for the compounds studied, but they do indicate that the target compounds exhibit significant antiproliferative effects, which could be attributed to their ability to interact with and inhibit specific biological pathways, such as those involving BRAF inhibitors . The reactivity of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea would be expected to be similar, with the potential to participate in biological interactions that lead to anticancer activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, stability, and lipophilicity, are essential for their pharmacokinetic and pharmacodynamic profiles. While the papers do not provide specific data on these properties for the compounds , they do report the calculated IC50 values, which are indicative of the compounds' potency against cancer cell lines . These properties are critical for the development of diaryl ureas as anticancer agents and would be important to consider for 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea as well.
科学的研究の応用
Synthesis and Structural Analysis
Research on trisubstituted phenyl urea derivatives highlights the exploration of structure-activity relationships, particularly focusing on neuropeptide Y5 receptor antagonists. Modifications of the lead compound resulted in analogues with potent in vitro activity, demonstrating the importance of structural optimization in medicinal chemistry (Fotsch et al., 2001).
Gelation and Morphology
Studies on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea have shown its ability to form hydrogels, with the gel's properties being dependent on the identity of the anion. This research provides insights into tuning the physical properties of gels for various applications (Lloyd & Steed, 2011).
Enzymatic Acylation in Green Solvents
The enzymatic acylation of nucleosides in 2-methyltetrahydrofuran, a greener alternative to traditional solvents, showcases the compound's potential in biocatalyzed processes. This research underscores the importance of green chemistry principles in pharmaceutical synthesis (Simeó et al., 2009).
Metabolism of sEH Inhibitors
Investigations into the metabolism of soluble epoxide hydrolase (sEH) inhibitors, such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, highlight the therapeutic potential of these compounds in modulating inflammation and protecting against various diseases. Understanding the metabolism is crucial for assessing safety and effectiveness (Wan et al., 2019).
特性
IUPAC Name |
1-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c14-13(15,16)9-1-3-10(4-2-9)18-11(19)17-7-12(20)5-6-21-8-12/h1-4,20H,5-8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYGGJBVTZZNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

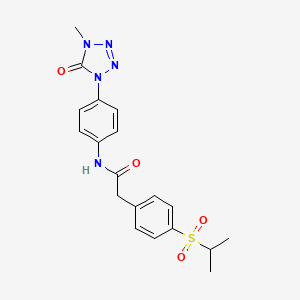
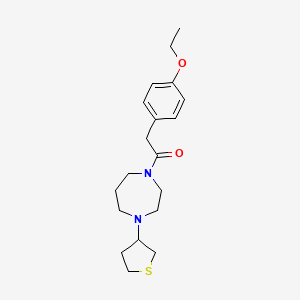
![Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520837.png)
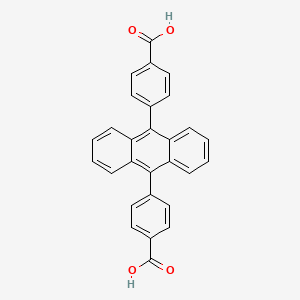


![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)
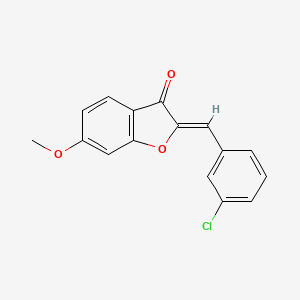
![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)
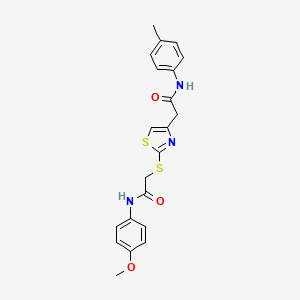
![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine](/img/structure/B2520849.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide](/img/structure/B2520851.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)